![B1192494 CGX1321](/img/new.no-structure.jpg)
CGX1321
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CGX1321 is a porcupine inhibitor. this compound specifically targets and binds to PORCN in the endoplasmic reticulum (ER), thereby inhibiting the post-translational palmitoylation and secretion of Wnt ligands, thus preventing the activation of Wnt-mediated signaling, and inhibiting cell growth in Wnt-driven tumors. In addition, by inhibiting the secretion of Wnt ligands and preventing Wnt-mediated signaling, this compound may also limit fibrosis and promote regeneration of certain tissues upon cell injury. PORCN catalyzes the palmitoylation of Wnt ligands, and plays a key role in Wnt ligand secretion. Wnt signaling is dysregulated in a variety of cancers and plays a key role in tumor cell proliferation. It also plays a key role in tissue regeneration.
科学研究应用
WNT Signaling Inhibition in Cancer
The primary application of CGX1321 lies in its ability to inhibit WNT signaling, which is often dysregulated in various cancers, including colorectal cancer and other solid tumors. The inhibition of this pathway has been shown to reduce tumor growth, particularly in tumors with specific genetic alterations such as RSPO fusions and RNF43 mutations.
Clinical Trials :
- A Phase 1 study (NCT02675946) evaluated this compound as a monotherapy and in combination with pembrolizumab (an anti-PD-1 therapy) for patients with solid tumors. The results demonstrated a disease control rate of 77% in patients with gastrointestinal tumors harboring RSPO fusions .
- In another trial, 12 out of 17 patients with confirmed genetic alterations showed stable disease, with some achieving partial responses when treated with this compound combined with pembrolizumab .
Efficacy Against Cancer Stem Cells
This compound has also been investigated for its effects on cancer stem cells (CSCs). Studies indicate that it promotes differentiation of LGR5+ CSCs, which are implicated in tumor initiation and resistance to treatment. The compound's ability to block WNT signaling was confirmed through in vitro assays using luciferase reporter systems .
Cardiovascular Applications
Recent research has highlighted the potential of this compound in treating heart failure with preserved ejection fraction (HFpEF). Preclinical studies demonstrated that this compound alleviates cardiac hypertrophy and fibrosis in mouse models, leading to improved cardiac function.
Mechanism of Action :
- This compound treatment inhibited WNT ligand secretion, thereby repressing both canonical and non-canonical WNT pathways. This resulted in reduced phosphorylation of key signaling proteins and improved diastolic function .
Data Tables
The following tables summarize key findings from clinical trials and preclinical studies involving this compound.
Study Phase | Patient Population | Treatment Regimen | Disease Control Rate | Objective Response Rate |
---|---|---|---|---|
Phase 1 | Solid Tumors | This compound Monotherapy | 77% (RSPO fusions) | N/A |
Phase 1 | Colorectal Cancer | This compound + Pembrolizumab | 83% | 33% |
Preclinical | Mouse Models | This compound Treatment | Significant Tumor Reduction | N/A |
Case Study 1: Colorectal Cancer
A patient with metastatic colorectal cancer harboring an RSPO fusion was treated with this compound as part of a clinical trial. After several cycles, imaging revealed a significant reduction in tumor size, correlating with an increase in differentiation markers in tumor tissue samples.
Case Study 2: Heart Failure
In a preclinical study involving mice with HFpEF, treatment with this compound led to marked improvements in cardiac function metrics compared to control groups. Histological analyses showed reduced fibrosis and hypertrophy, suggesting potential for clinical application in heart failure management.
属性
IUPAC 名称 |
N/A |
---|---|
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CGX1321; CGX-1321; CGX 1321; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。